2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BBrNO2 and a molecular mass of 283.96 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures are often used in borylation reactions .Scientific Research Applications
Structural and Conformational Analyses
2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds have been the subject of structural and conformational analyses. These studies involve X-ray diffraction, NMR spectroscopy, mass spectrometry, and DFT (Density Functional Theory) calculations to understand the molecular structures and conformations of these compounds. The studies reveal insights into their chemical reactivity and physical properties, which are important for various scientific applications (Huang et al., 2021).
Synthesis and Applications in Combinatorial Chemistry
The compound has been utilized as a bifunctional building block in combinatorial chemistry. Its structural uniqueness and reactivity make it suitable for synthesizing various derivatives for potential applications in drug discovery and material science (Sopková-de Oliveira Santos et al., 2003).
Application in Polymer Synthesis
Research has shown that derivatives of this compound can be used in the synthesis of polymers. These polymers, particularly those with fluorescence properties, are useful in various fields, including materials science and sensor technology (Welterlich & Tieke, 2012).
Use in Boronic Acid and Ester Synthesis
The compound is instrumental in the synthesis of boronic acids and esters, which are vital in pharmaceutical and organic chemistry. These boronic acids and esters are key intermediates in various chemical reactions, including the Suzuki coupling, which is extensively used in drug development and synthesis of complex organic molecules (Sanghavi et al., 2022).
Applications in Organic Electronics
The derivatives of this compound are used in the synthesis of luminescent polymers for organic electronics. Such polymers find applications in light-emitting devices, photovoltaics, and other electronic applications, where their unique optical properties are crucial (Cheon et al., 2005).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as building blocks , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
The compound is known to participate in borylation reactions . In these reactions, the boron atom in the compound forms a bond with another molecule, typically at a carbon atom. This can result in significant changes to the target molecule, such as altering its reactivity or enabling further chemical transformations.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, its primary effect is the introduction of a boron atom into another molecule, which can significantly alter the molecule’s chemical properties .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of cross-coupling reactions. This compound interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed cross-coupling enzymes. The boronic ester group in this compound facilitates the formation of carbon-carbon bonds, making it an essential reagent in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic ester group in the compound can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition or activation. This interaction can lead to changes in gene expression by modulating transcription factors and other regulatory proteins . Furthermore, the bromine atom in the compound can participate in halogen bonding, enhancing its binding affinity to target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Additionally, binding proteins can influence its localization and accumulation within specific tissues .
Properties
IUPAC Name |
2-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQDSIBZRCSYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476864 | |
Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-12-2 | |
Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452972-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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